Cas no 2137072-96-7 (Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester structure
2137072-96-7 structure
Product name:Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester
CAS No:2137072-96-7
MF:C12H18N2O3S
Molecular Weight:270.347921848297
CID:5293055

Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester
    • インチ: 1S/C12H18N2O3S/c1-5-8(9(15)10-13-6-7-18-10)14-11(16)17-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,16)/t8-/m1/s1
    • InChIKey: BFJBADGHNBIXST-MRVPVSSYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@@H](C(C1=NC=CS1)=O)CC

Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-799841-0.5g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-799841-0.05g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-799841-0.1g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
0.1g
$867.0 2024-05-21
Enamine
EN300-799841-10.0g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
10.0g
$4236.0 2024-05-21
Enamine
EN300-799841-5.0g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-799841-0.25g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-799841-1.0g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
1.0g
$986.0 2024-05-21
Enamine
EN300-799841-2.5g
tert-butyl N-[(2R)-1-oxo-1-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2137072-96-7 95%
2.5g
$1931.0 2024-05-21

Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl esterに関する追加情報

Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 2137072-96-7): A Comprehensive Overview

Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2137072-96-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development. The unique structure of this compound, featuring a N-[(1R)-1-(2-thiazolylcarbonyl)propyl] moiety and a 1,1-dimethylethyl ester group, contributes to its distinctive chemical properties and reactivity. In this article, we will delve into the chemical characteristics, synthesis methods, and emerging applications of this compound.

The molecular structure of Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester is characterized by its chiral center at the propyl group, which imparts stereochemical specificity to the molecule. This chirality is crucial for its biological activity, as many pharmacologically active compounds rely on specific stereochemical configurations to interact effectively with biological targets. The presence of the 2-thiazolylcarbonyl group adds another layer of complexity to the molecule's interactions with biological systems. Thiazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the key intermediate, (1R)-1-(2-thiazolylcarbonyl)propanoic acid. This intermediate is then esterified using dimethyl sulfate in the presence of a base such as sodium hydride to yield the desired product. The use of chiral auxiliaries or catalysts ensures the retention of the (1R) configuration during the synthesis.

Recent research has highlighted the potential applications of Carbamic acid derivatives in drug development. Specifically, compounds containing the thiazole scaffold have shown promise in treating various diseases due to their ability to modulate multiple biological pathways. For instance, studies have demonstrated that certain thiazole derivatives can inhibit enzymes involved in cancer cell proliferation and angiogenesis. The< strong>N-[(1R)-1-(2-thiazolylcarbonyl)propyl] group in our compound may contribute to its bioactivity by enhancing binding affinity to specific protein targets.

In addition to its potential as an active pharmaceutical ingredient (API), Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester may serve as a valuable building block for more complex molecules. Its versatile structure allows for further functionalization through various chemical reactions such as hydrolysis or coupling reactions. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

The< strong>1,1-dimethylethyl ester group in the molecule provides stability against hydrolysis under neutral and basic conditions but can be hydrolyzed under acidic or enzymatic conditions to release the corresponding carboxylic acid derivative. This property can be exploited in drug delivery systems where controlled release is desired. For example, prodrugs based on this compound could be designed to release active pharmaceutical ingredients at specific sites within the body.

Emerging research also suggests that Carbamic acid derivatives may have applications beyond traditional pharmaceuticals. For instance, they could be used as intermediates in the synthesis of agrochemicals or as ligands in catalytic systems. The< strong>2-thiazolylcarbonyl moiety's ability to coordinate with metal ions makes it particularly interesting for developing metal-organic frameworks (MOFs) or other coordination polymers with unique properties.

The future prospects for Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester are promising given its structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible therapeutic benefits.

In conclusion, Carbamic acid, N-[(1R)-1-(2-thiazolylcarbonyl)propyl]-, 1,1-dimethylethyl ester (CAS No.2137072-96-7) is a compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structure and stereochemical configuration make it an attractive candidate for drug development and other applications. As research continues to uncover new uses for this compound,its importance in science and industry is likely to grow.

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